molecular formula C19H28N2O4S B11341331 1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11341331
M. Wt: 380.5 g/mol
InChI Key: VUKUQSDMYXOAAJ-UHFFFAOYSA-N
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Description

1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the piperidine ring with the sulfonyl and tetrahydrofuran moieties under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine ring and the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and its analogs.

    Sulfonyl Compounds: Compounds containing sulfonyl groups, such as sulfonamides.

    Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran moieties, like tetrahydrofuran-2-carboxylic acid.

Uniqueness: 1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, sulfonyl group, and tetrahydrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H28N2O4S/c1-15-4-6-16(7-5-15)14-26(23,24)21-10-8-17(9-11-21)19(22)20-13-18-3-2-12-25-18/h4-7,17-18H,2-3,8-14H2,1H3,(H,20,22)

InChI Key

VUKUQSDMYXOAAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3

Origin of Product

United States

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